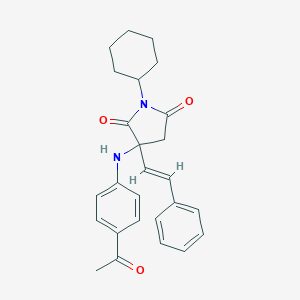![molecular formula C19H19N3OS2 B293205 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a chemical compound that has been the subject of significant scientific research. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
Wirkmechanismus
The mechanism of action of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has a number of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone in lab experiments is its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potentially useful treatment for a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone. One area of research could be to further investigate its mechanism of action, in order to optimize its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more widely available for research and potential therapeutic use. Finally, research could focus on testing this compound in animal models and clinical trials, in order to determine its safety and efficacy as a potential treatment for neurological disorders and other diseases.
Synthesemethoden
The synthesis of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone involves a multi-step process. The first step is the reaction of 2-chloro-4-methoxybenzaldehyde with methylamine to form 2-(methylamino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone.
Wissenschaftliche Forschungsanwendungen
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of other diseases and conditions.
Eigenschaften
Molekularformel |
C19H19N3OS2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
2-[[4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C19H19N3OS2/c1-20-17-16-13-9-5-6-10-15(13)25-18(16)22-19(21-17)24-11-14(23)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
RKUCWHCEYREDPY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)
![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
